molecular formula C10H22 B093649 5-Methylnonane CAS No. 15869-85-9

5-Methylnonane

Cat. No. B093649
CAS RN: 15869-85-9
M. Wt: 142.28 g/mol
InChI Key: TYSIILFJZXHVPU-UHFFFAOYSA-N
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Description

5-Methylnonane is a hydrocarbon compound that is part of a larger family of molecules with similar structures and properties. While the provided papers do not directly discuss 5-methylnonane, they do provide insights into the behavior of related methylated compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties. These insights can be extrapolated to understand 5-methylnonane better.

Synthesis Analysis

The synthesis of methylated compounds can be complex and often requires multiple steps. For example, 3-methylnonane-2,4-dione is synthesized through aldol condensation followed by oxidation, achieving a 59% overall yield . Similarly, 2-hydroxy-5-methyl-3-hexanone is synthesized enantioselectively using Sharpless asymmetric dihydroxylation or Shi's asymmetric epoxidation . These methods highlight the importance of careful selection of reagents and conditions to achieve the desired methylated product with high purity and yield.

Molecular Structure Analysis

The molecular structure of methylated compounds can significantly influence their properties and reactivity. For instance, the crystal structure of 5,5-dimethyl-2-(p-methylanilino)-2-oxo-1,3,2-diazaphosphorinane shows shorter P-N bond lengths than a typical P-N single bond, indicating a unique structural feature . Additionally, the structure of 5-methyl-2,2-diphenyl-1,3-dioxane has been studied using NMR spectroscopy and X-ray analysis, revealing a chair conformation with an equatorial methyl group . These studies demonstrate the importance of conformational analysis in understanding the behavior of methylated molecules.

Chemical Reactions Analysis

Methyl groups in compounds can exhibit diverse reactivity depending on the reaction conditions. For example, the 5-methyl group in 2-hydroxy-[1,4]-benzoquinone shows different reactivity under acidic and basic conditions, acting as a carbenium equivalent in acidic media and as a carbanion equivalent in basic media . This dual reactivity illustrates the versatility of methyl groups in chemical synthesis and their potential for creating diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of methylated compounds are influenced by their molecular structure and the position of the methyl group. The study of 2,5-dimethylhexane's combustion chemistry provides insights into the effects of branching on fuel reactivity, which is relevant for understanding the combustion behavior of hydrocarbons like 5-methylnonane . Additionally, the transannular 1,5-hydride shift in 5-hydroxycyclooctanone under acidic and basic conditions, as well as the activation energy required for this reaction, offers valuable information on the dynamic behavior of hydrogen atoms in cyclic structures with methyl groups .

Scientific Research Applications

  • Oxidation in Biodiesel Fuels : A study by Herbinet, Pitz, and Westbrook (2009) developed detailed chemical kinetic mechanisms to study the oxidation of biodiesel fuels, including compounds like methyl-5-decenoate and methyl-9-decenoate. These mechanisms are crucial for understanding the combustion of biodiesel fuels in engines (Herbinet, Pitz, & Westbrook, 2009).

  • Isomerization and Hydrocracking : Martens, Tielen, and Jacobs (1987) investigated the isomerization and hydrocracking of branched alkanes, including 2-, 3-, 4-, and 5-methylnonane, on bifunctional large-pore zeolite catalysts. This research helps in understanding the chemical processes involved in refining petroleum products (Martens, Tielen, & Jacobs, 1987).

  • Synthesis of Flavor Compounds : Kato and Yuasa (2001) developed a practical synthesis method for 3-methylnonane-2,4-dione, a compound with intense strawlike and fruity flavors. This synthesis plays a significant role in flavor and fragrance chemistry (Kato & Yuasa, 2001).

  • Chemical Reactivity of Quinones : Rosenau et al. (2017) studied the unique reactivity of the 5-methyl group in 2-hydroxy-5-methyl-[1,4]-benzoquinone under different pH conditions. This research has implications in organic synthesis and pharmaceutical chemistry (Rosenau et al., 2017).

  • Properties of Branched Alkanes : Klein et al. (2018) explored the viscosity and surface tension of 2-methylnonane and 4-methylnonane. This data is crucial for applications in chemical engineering and materials science (Klein et al., 2018).

  • Enthalpies of Vaporization : Majer, Svoboda, Pechacek, and Hála (1984) measured the enthalpies of vaporization of various alkanes, including 5-methylnonane. Such measurements are essential for thermodynamic studies in chemical processes (Majer, Svoboda, Pechacek, & Hála, 1984).

  • Catalytic Hydroconversion : Soualah et al. (2010) analyzed the hydroconversion of n-decane on Pt/HZSM-5 bifunctional catalysts, focusing on the Si/Al ratio of the zeolite on selectivities. Their findings provide insights into the catalytic processes important for the petroleum industry (Soualah et al., 2010).

Safety And Hazards

5-Methylnonane is classified as a flammable liquid, Category 3 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

5-methylnonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-4-6-8-10(3)9-7-5-2/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSIILFJZXHVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065961
Record name Nonane, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylnonane

CAS RN

15869-85-9
Record name 5-Methylnonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15869-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonane, 5-methyl-
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Record name Nonane, 5-methyl-
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Record name Nonane, 5-methyl-
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Record name Nonane, 5-methyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
581
Citations
RR Arndt, JB Barbour, EJ Engels, DHS Horn… - Journal of the …, 1959 - pubs.rsc.org
… , in conjunction with a highly sensitive flame ionisation detector and infrared spectroscopy, has been used to analyse the mixture of reduced autoxidation products of 5-methylnonane, …
Number of citations: 1 pubs.rsc.org
ML Huber, EW Lemmon, LS Ott, TJ Bruno - Energy & Fuels, 2009 - ACS Publications
… The surrogate for RP-1 contains the four components: α-methyldecalin, 5-methylnonane, n-dodecane and heptylcyclohexane; and the surrogate for RP-2 contains one additional …
Number of citations: 120 pubs.acs.org
JA Martens, M Tielen, PA Jacobs - Catalysis Today, 1987 - Elsevier
… The distribution of the monobranched isomers obtained from 2-, 3-, 4-and 5-methylnonane converted over Pt/USY are shown as a function of their conversion in Fig.7. All features of the …
Number of citations: 77 www.sciencedirect.com
TM Cheng, S Cheng, CH Wang, HH Tso… - **研究院化學研究所 …, 1981 - airitilibrary.com
The title alkanes were dehydrocyclized over Pt, chromia, and Pt-chromia-Na impregnated alumina A catalysts 500 and an HLSV of 0.25. The first two alkanes gave the highest …
Number of citations: 0 www.airitilibrary.com
GE Moore, ML Renquist, GS Parks - Journal of the American …, 1940 - ACS Publications
… thermochemical studies initiated by Richardson andParks2 in this Laboratory, we have recently measured very accurately the heats of combustion of 2-methylnonane, 5methylnonane, …
Number of citations: 41 pubs.acs.org
GS Parks, TJ West, GE Moore - Journal of the American Chemical …, 1941 - ACS Publications
… The corresponding freeenergies of the 2methyl- and 5-methylnonane also have been calculated. These are lower than the free energy of «-decane by 1490 and 1300 cal., respectively. …
Number of citations: 14 pubs.acs.org
M Phillips, RN Cataneo, J Greenberg… - European …, 2003 - Eur Respiratory Soc
… and in alveolar gradients of three VOCs: 3‐methyltridecane, 3‐methylundecane and 5-methylnonane. … and 5‐methylnonane, were significantly (p<0.05) increased after oxygenation. …
Number of citations: 146 erj.ersjournals.com
NM Rytova, MP Teterina, LS Polak - Petroleum Chemistry USSR, 1963 - Elsevier
… In the spectra of compounds having two adjacent branching-points (4,5-diethyloctane, 5,6-dimethyldecane, and 4-ethyl-5-methylnonane) a fairly intense band at 1122 cm -~ is found …
Number of citations: 3 www.sciencedirect.com
V Majer, V Svoboda, J Pecháček, S Hala - The Journal of Chemical …, 1984 - Elsevier
Enthalpies of vaporization of nonane, 2-methylnonane, 3-methylnonane, 5-methylnonane, 2,4-dimethyloctane, 2-methyldecane, 4-methyldecane, and 2,4,7-trimethyloctane were …
Number of citations: 10 www.sciencedirect.com
G Calingaert, H Soroos - Journal of the American Chemical …, 1936 - ACS Publications
… On the other hand, the values reported above for the density of 4- and 5-methylnonane are shown on the plot of reference.1 They indicate that the data reported in the literature for 4-…
Number of citations: 13 pubs.acs.org

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